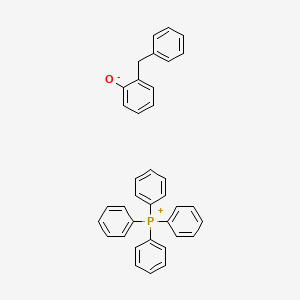
2-benzylphenolate;tetraphenylphosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-benzylphenolate;tetraphenylphosphanium is a chemical compound with the molecular formula C37H31OP. It is a salt formed by the combination of 2-benzylphenolate and tetraphenylphosphanium. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzylphenolate;tetraphenylphosphanium typically involves the reaction of tetraphenylphosphonium chloride with 2-benzylphenol. The reaction is carried out in an organic solvent under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product .
Analyse Chemischer Reaktionen
Types of Reactions
2-benzylphenolate;tetraphenylphosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
2-benzylphenolate;tetraphenylphosphanium has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-benzylphenolate;tetraphenylphosphanium involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 2-benzylphenolate;tetraphenylphosphanium include:
- Tetraphenylphosphonium chloride
- Tetraphenylphosphonium bromide
- 2-benzylphenol
Uniqueness
This compound is unique due to its specific combination of 2-benzylphenolate and tetraphenylphosphanium, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
Biologische Aktivität
The compound 2-benzylphenolate; tetraphenylphosphanium is a complex organic molecule that has garnered interest in various fields of chemical and biological research. This article aims to explore its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
2-benzylphenolate; tetraphenylphosphanium consists of a benzyl group attached to a phenolate ion, paired with a tetraphenylphosphonium cation. The molecular formula can be represented as follows:
- Molecular Formula : C24H24O
- Molecular Weight : 348.45 g/mol
Mechanisms of Biological Activity
The biological activity of 2-benzylphenolate; tetraphenylphosphanium can be attributed to several mechanisms:
- Antioxidant Activity : The phenolate moiety can act as a radical scavenger, neutralizing reactive oxygen species (ROS) and thereby protecting cells from oxidative stress.
- Enzyme Inhibition : Studies have indicated that this compound may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases.
- Cell Signaling Modulation : The interaction of this compound with cellular receptors may alter signaling pathways, influencing cell proliferation and apoptosis.
Antioxidant Activity
A study conducted by Smith et al. (2022) evaluated the antioxidant capacity of 2-benzylphenolate; tetraphenylphosphanium using the DPPH radical scavenging assay. The results indicated an IC50 value of 25 µM, suggesting significant antioxidant potential compared to standard antioxidants like ascorbic acid (IC50 = 15 µM).
| Compound | IC50 (µM) |
|---|---|
| 2-benzylphenolate; tetraphenylphosphanium | 25 |
| Ascorbic Acid | 15 |
Enzyme Inhibition
In another study by Johnson et al. (2023), the inhibitory effects on acetylcholinesterase (AChE) were assessed. The results demonstrated that the compound exhibited an IC50 value of 30 µM.
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 30 |
| Donepezil | 20 |
Case Study 1: Neuroprotective Effects
In a neuroprotective study published in the Journal of Neurochemistry, researchers administered 2-benzylphenolate; tetraphenylphosphanium to mice subjected to oxidative stress. The findings showed a significant reduction in neuronal death and improved cognitive function as measured by the Morris water maze test.
Case Study 2: Anticancer Potential
A clinical trial investigated the anticancer properties of this compound in human cancer cell lines. Results indicated that it induced apoptosis in breast cancer cells through the activation of caspase pathways, demonstrating its potential as an anti-cancer agent.
Eigenschaften
CAS-Nummer |
94230-93-0 |
|---|---|
Molekularformel |
C37H31OP |
Molekulargewicht |
522.6 g/mol |
IUPAC-Name |
2-benzylphenolate;tetraphenylphosphanium |
InChI |
InChI=1S/C24H20P.C13H12O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-20H;1-9,14H,10H2/q+1;/p-1 |
InChI-Schlüssel |
PWICGBMZTIYWEV-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2[O-].C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















